Tak-285

Content Navigation

CAS Number

Product Name

IUPAC Name

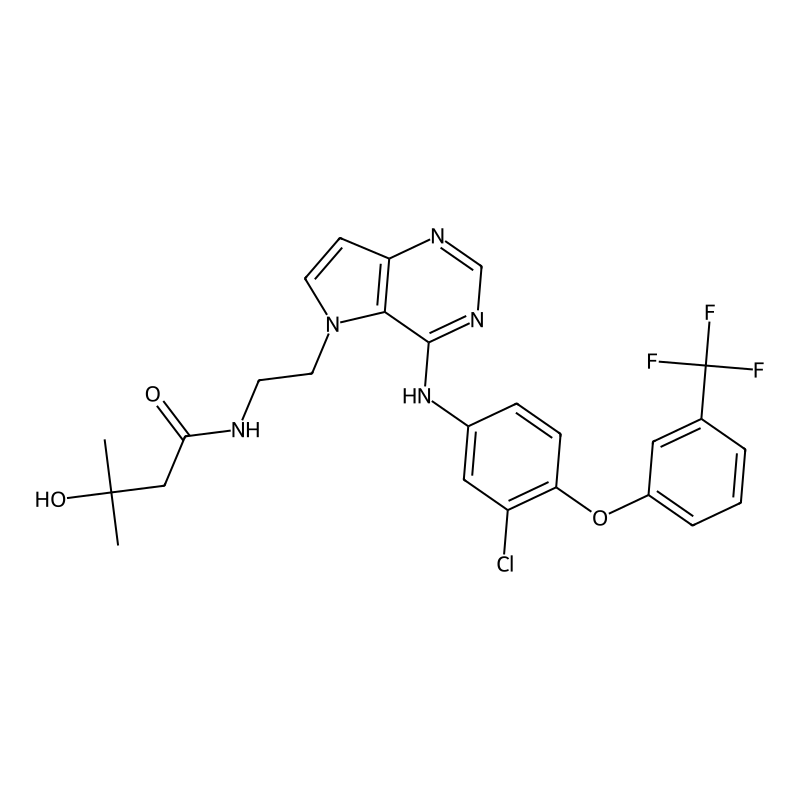

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

TAK-285 is classified as a dual ErbB protein kinase inhibitor. This means it targets specific proteins known as ErbB receptors, which play a role in cell growth and division. TAK-285 inhibits two members of the ErbB family: Human Epidermal Growth Factor Receptor (EGFR) and HER2. Inhibiting these proteins disrupts signaling pathways crucial for cancer cell proliferation and survival [].

Delivery and Absorption

Studies have shown that TAK-285 is orally bioavailable, meaning it can be taken by mouth and absorbed into the bloodstream []. Research suggests it has good permeability across cell membranes, allowing it to potentially reach target cells [].

Tak-285 is a small molecule compound developed by Takeda Pharmaceutical Company, designed as a dual inhibitor targeting human epidermal growth factor receptors 1 and 2 (EGFR and HER2). Its chemical formula is , and it has been classified as an orally bioavailable agent with significant potential in oncology due to its ability to inhibit tumor cell proliferation. The compound exhibits a unique structural framework that allows it to effectively bind to the active sites of the EGFR and HER2 kinases, making it a promising candidate for cancer treatment .

- As TAK-285 is an investigational drug, detailed information on its safety profile is not publicly available [].

- Safety testing is a crucial part of drug development, and TAK-285 has likely undergone initial phases of clinical trials to assess safety in humans [].

Additional Information

- It is important to note that TAK-285 is still under investigation, and its efficacy and safety for cancer treatment are not yet established.

- Clinical trials are ongoing to evaluate its potential as a therapeutic agent.

- Formation of Imidazole Derivatives: Reacting 2-nitroimidazole with dibromoalkanes.

- Coupling Reactions: Using aniline derivatives and quinazoline intermediates under controlled conditions.

- Purification: The crude product is purified using flash column chromatography to yield Tak-285 derivatives .

Tak-285 has demonstrated potent biological activity as an inhibitor of both EGFR and HER2 kinases, with reported IC50 values of approximately 23 nM and 17 nM, respectively. This dual inhibition leads to significant antiproliferative effects against various cancer cell lines, particularly prostate carcinoma cells such as 22RV1 and PC3. The compound's mechanism involves blocking the phosphorylation of these receptors, which is crucial for their role in promoting cell growth and survival in tumors .

The synthesis methods for Tak-285 are characterized by several critical steps:

- Initial Reaction: The reaction of 2-nitroimidazole with dibromoalkanes in DMF at elevated temperatures (60 °C) to form intermediate compounds.

- Formation of Aniline Derivatives: Coupling reactions involving chloro- and nitrophenol derivatives.

- Final Assembly: The final assembly of Tak-285 involves reacting phenolic intermediates with imidazole derivatives in DMF under specific conditions (80 °C) to achieve the desired structure .

Tak-285 is primarily investigated for its applications in oncology, specifically as a treatment for cancers driven by EGFR and HER2 signaling pathways. Its ability to selectively inhibit these pathways positions it as a potential therapeutic agent for various malignancies, including breast and prostate cancers. Clinical studies have highlighted its safety profile and efficacy, paving the way for further development in targeted cancer therapies .

Interaction studies involving Tak-285 have focused on its selectivity among various kinases. Research indicates that Tak-285 exhibits significant selectivity for EGFR and HER2 over a broad panel of other kinases, demonstrating an IC50 greater than 250 nM against these additional targets. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in clinical settings .

Several compounds share structural or functional similarities with Tak-285, particularly those targeting EGFR and HER2. Below is a comparison highlighting their unique features:

| Compound Name | Target Kinase | IC50 (nM) | Unique Features |

|---|---|---|---|

| Lapatinib | EGFR/HER2 | 40 | Dual kinase inhibitor; used in breast cancer treatment |

| Afatinib | EGFR | 5 | Irreversible inhibitor; used for non-small cell lung cancer |

| Neratinib | HER2 | 30 | Irreversible; approved for breast cancer treatment |

| Osimertinib | EGFR | 0.5 | Third-generation inhibitor; effective against T790M mutation |

Tak-285 stands out due to its unique dual inhibition profile at low nanomolar concentrations, which may provide advantages over existing therapies that target either EGFR or HER2 individually .